

Technical Guide: Solubility Profile of 10,10'-Oxybisphenoxarsine in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 10,10'-Oxybisphenoxarsine

Cat. No.: B035948

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **10,10'-Oxybisphenoxarsine** (OBPA), an organoarsenic compound known for its antimicrobial properties. Understanding the solubility of OBPA is critical for its formulation, application, and environmental fate assessment. This document compiles available data on its solubility in water and various organic solvents, outlines a general experimental protocol for solubility determination, and illustrates its mechanism of action.

Introduction to 10,10'-Oxybisphenoxarsine (OBPA)

10,10'-Oxybisphenoxarsine (CAS No: 58-36-6) is a heterocyclic organic compound containing arsenic.^[1] It has been primarily used as a biocide and preservative in a variety of materials, including plastics, to prevent microbial degradation.^[1] Its efficacy is linked to its chemical structure and its ability to interfere with microbial cellular processes.

Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its behavior in different media. While extensive quantitative solubility data for OBPA in a wide range of organic solvents is not readily available in public literature, this section summarizes the existing qualitative and quantitative information.

Table 1: Solubility of **10,10'-Oxybisphenoxarsine** in Water and Organic Solvents

Solvent	CAS Number	Solubility Description	Quantitative Value (at 20°C)	Citation
Water	7732-18-5	Practically Insoluble / Very Slightly Soluble	5 mg/L	[2] [3] [4]
Ethanol	64-17-5	Soluble	Data not available	[5]
Isopropanol	67-63-0	Soluble	Data not available	[5]
Chloroform	67-66-3	Soluble	Data not available	[6]
Methylene Chloride	75-09-2	Soluble	Data not available	[6]
Nonylphenol	25154-52-3	Soluble	Data not available	[1]
General Organic Solvents	N/A	Essentially Insoluble*	Data not available	[1]

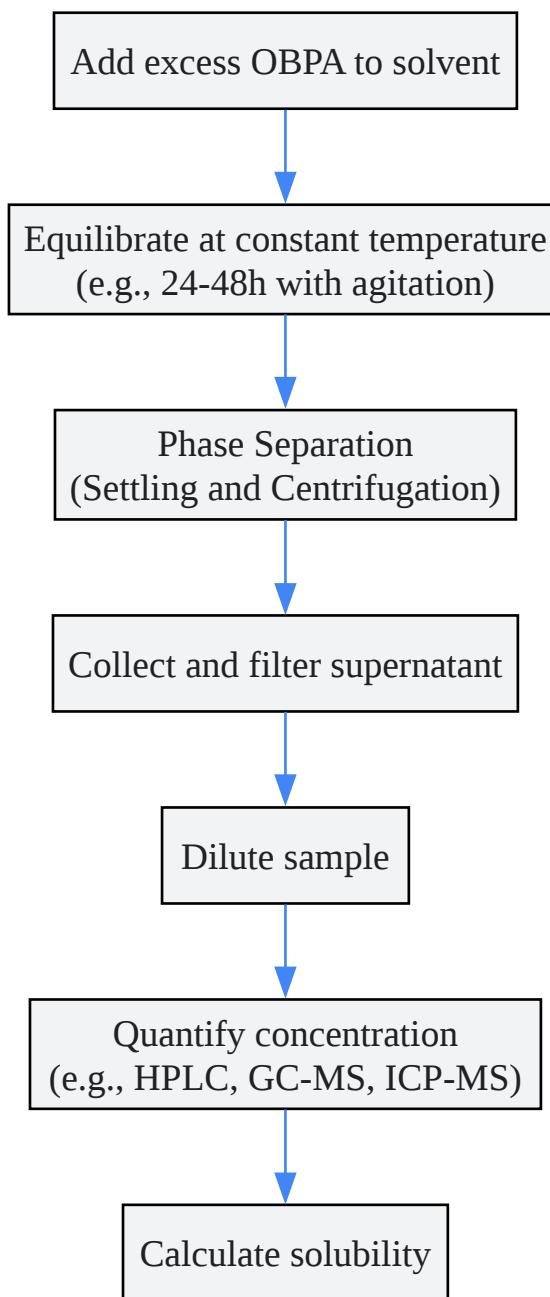
*Note: The description "essentially insoluble" in some organic solvents may be context-dependent and could refer to non-polar hydrocarbon solvents. The compound's solubility in alcohols and chlorinated hydrocarbons indicates its affinity for polar and halogenated organic solvents.

Experimental Protocol for Solubility Determination

While a specific, published experimental protocol for determining the solubility of OBPA in organic solvents was not identified, a standard laboratory procedure based on the principles of the "flask method" (often cited in OECD guidelines for water solubility) can be adapted.[\[7\]](#)[\[8\]](#)[\[9\]](#) This method is suitable for substances with solubilities above 10^{-2} g/L.

Objective: To determine the saturation concentration of OBPA in a specific organic solvent at a given temperature.

Materials:


- **10,10'-Oxybisphenoxarsine** (analytical grade)
- Selected organic solvent (HPLC grade or equivalent)
- Analytical balance
- Temperature-controlled shaker or water bath
- Centrifuge
- Volumetric flasks and pipettes
- Syringe filters (chemically compatible with the solvent)
- Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or ICP-MS for arsenic content)

Procedure:

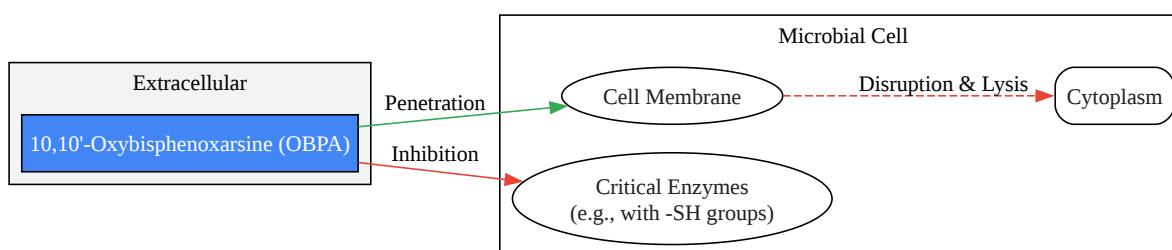
- Preparation of Supersaturated Solution: Add an excess amount of solid OBPA to a known volume of the organic solvent in a sealed, airtight flask. The excess solid is crucial to ensure that saturation is reached.
- Equilibration: Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 20°C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. A preliminary test can help determine the necessary equilibration time.[\[7\]](#)
- Phase Separation: After equilibration, allow the solution to stand undisturbed at the constant temperature for a sufficient time to permit the settling of undissolved OBPA. Subsequently, centrifuge the sample to further separate the solid phase from the liquid phase.
- Sample Collection and Filtration: Carefully extract an aliquot of the clear supernatant using a pipette or syringe. To remove any remaining suspended particles, filter the aliquot through a chemically resistant syringe filter (e.g., PTFE) into a clean vial.

- Dilution and Quantification: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV, GC-MS, or ICP-MS) to determine the concentration of OBPA.
- Calculation: Calculate the solubility of OBPA in the organic solvent based on the measured concentration and the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the experimental determination of solubility.


Antimicrobial Mechanism of Action

The biocidal activity of **10,10'-Oxybisphenoxarsine** is not based on a specific signaling pathway but rather on a multi-faceted disruption of microbial cellular functions. Its lipophilic nature, facilitated by the aromatic rings, allows it to penetrate microbial cell membranes.^[5]

The primary mechanisms include:

- Cell Membrane Disruption: OBPA is believed to interact with the lipid bilayer of microbial cell membranes, leading to increased permeability and subsequent leakage of essential intracellular components, ultimately causing cell lysis.[5]
- Enzyme Inhibition: The arsenic atoms in the OBPA molecule can interact with and inhibit critical enzymes within the microbe, particularly those containing sulfhydryl (-SH) groups. This disrupts essential metabolic pathways, such as cellular respiration, preventing growth and reproduction.[5]

Diagram of Antimicrobial Action

[Click to download full resolution via product page](#)

Caption: The antimicrobial mechanism of **10,10'-Oxybisphenoxarsine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Water Solubility | Scymaris [scymaris.com]
- 3. 10,10'-oxybisphenoxyarsine (Ref: HSDB 6375) [sitem.herts.ac.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Buy 10,10'-Oxybisphenoxyarsine (EVT-308811) | 58-36-6 [evitachem.com]
- 6. 10,10'-Oxybisphenoxyarsine | C24H16As2O3 | CID 6017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]
- 8. filab.fr [filab.fr]
- 9. laboratuar.com [laboratuar.com]
- To cite this document: BenchChem. [Technical Guide: Solubility Profile of 10,10'-Oxybisphenoxyarsine in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b035948#10-10-oxybisphenoxyarsine-solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

